N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide
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Overview
Description
N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and 4-bromoacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted derivatives.
Scientific Research Applications
N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways, contributing to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-bromophenyl)ethylidene]-2-nitrobenzohydrazide
- N’-[1-(4-bromophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
- N’-[1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Uniqueness
N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields .
Properties
Molecular Formula |
C17H17BrN2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-ethoxybenzamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-3-22-16-10-6-14(7-11-16)17(21)20-19-12(2)13-4-8-15(18)9-5-13/h4-11H,3H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
XHSGLEFOOBLJQP-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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